molecular formula C16H20ClFO3 B1326037 Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate CAS No. 951886-47-8

Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate

Cat. No.: B1326037
CAS No.: 951886-47-8
M. Wt: 314.78 g/mol
InChI Key: LQICYLOVZVTMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate ( 951886-47-8) is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. Its structure incorporates an 8-oxooctanoate backbone, a bifunctional motif featuring a ketone and an ethyl ester separated by a flexible alkyl chain, which allows for selective chemical transformations at either end of the molecule . This makes it a versatile building block for constructing complex molecular architectures, such as novel heterocycles or larger macrocyclic compounds . The compound's core research value lies in its application as a precursor in the synthesis of potent bioactive molecules. The specific substitution pattern on the phenyl ring, with both chlorine and fluorine atoms, is strategically significant. Chlorine is a common feature in modern medicinal chemistry, found in over 250 FDA-approved drugs, where it often plays a crucial role in enhancing binding affinity to biological targets and improving metabolic stability . The presence of fluorine, another key halogen in drug design, can further fine-tune the molecule's electronic properties, lipophilicity, and overall pharmacokinetic profile. This combination makes the compound an excellent template for systematic Structure-Activity Relationship (SAR) studies, enabling researchers to explore and optimize new therapeutic agents . This compound is strictly for Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClFO3/c1-2-21-16(20)8-6-4-3-5-7-15(19)13-10-9-12(17)11-14(13)18/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQICYLOVZVTMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate typically involves the esterification of 8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: 8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acid.

    Reduction: 8-(4-chloro-2-fluorophenyl)-8-hydroxyoctanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate has shown potential as an anti-cancer agent. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that a related compound significantly inhibited tumor growth in xenograft models of colon cancer (HCT-116) and non-small cell lung cancer (A549) .

Case Study: Antiproliferative Effects

  • Compound Tested : Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate
  • Cell Lines : A549 (lung), MDA-MB-231 (breast), HepG2 (liver)
  • Results :
    • Induced apoptosis in A549 cells at concentrations as low as 4.0 μM.
    • Tumor growth inhibition (TGI) rates of 37.2% to 64.7% were observed in treated groups .

Enzyme Engineering Applications

The compound is also relevant in the field of enzyme engineering, particularly in the development of ketoreductases for the synthesis of bulky atorvastatin precursors. Engineered enzymes can enhance the efficiency and selectivity of chemical reactions involving prochiral ketones, which are crucial for producing pharmaceutical intermediates.

Case Study: Engineered Ketoreductases

  • Objective : Improve thermostability and activity of ketoreductases.
  • Methodology : Random mutagenesis was employed to create variants with enhanced catalytic properties.
  • Findings : The best-performing variant achieved complete conversion of substrates within hours, showcasing the potential for industrial applications .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the phenyl ring can significantly affect biological activity.

Data Table: SAR Insights

Compound VariantSubstituentActivity (IC50)Cell Line
Compound A-Cl0.38 μMA549
Compound B-F0.21 μ

Mechanism of Action

The mechanism of action of Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents on the phenyl ring can enhance its binding affinity and specificity towards these targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then exert its biological effects through various pathways.

Comparison with Similar Compounds

Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate can be compared with other similar compounds, such as:

    Ethyl 8-(4-chlorophenyl)-8-oxooctanoate: Lacks the fluoro substituent, which may affect its biological activity and chemical reactivity.

    Ethyl 8-(4-fluorophenyl)-8-oxooctanoate: Lacks the chloro substituent, which may influence its binding affinity and specificity.

    Ethyl 8-(4-chloro-2-methylphenyl)-8-oxooctanoate: Contains a methyl group instead of a fluoro group, which can alter its physicochemical properties and biological activity.

The unique combination of chloro and fluoro substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that illustrate its effects on various biological systems.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. The compound can be represented by the following chemical formula:

C16H18ClFO3C_{16}H_{18}ClFO_3

This structure includes an oxo group and a chloro-fluoro-substituted phenyl ring, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways. Research indicates that this compound may exert its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.
  • Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HL-60 (Leukemia)12Cell cycle arrest and increased apoptosis
A549 (Lung)20Inhibition of cell proliferation

Note : IC50 values represent the concentration required to inhibit cell viability by 50%.

Case Studies

  • MCF-7 Breast Cancer Cells : In a study assessing the effects on MCF-7 cells, treatment with this compound resulted in significant morphological changes indicative of apoptosis, such as membrane blebbing and nuclear condensation. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.
  • HL-60 Leukemia Cells : Treatment with the compound led to a dose-dependent increase in cells arrested in the subG1 phase of the cell cycle, suggesting a mechanism involving cell cycle dysregulation and subsequent apoptosis.

In Vivo Studies

In vivo experiments have also been conducted to assess the efficacy and safety profile of this compound. These studies typically involve animal models where the compound is administered at varying dosages.

Dosage (mg/kg)Tumor Growth Inhibition (%)Observed Toxicity
2537.2Mild liver toxicity
10064.7Moderate liver toxicity

The results indicate that while effective in inhibiting tumor growth, higher doses may lead to liver toxicity, necessitating further investigation into dose optimization.

Q & A

Q. What are the standard synthetic routes for Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common approach involves coupling 8-ethoxy-8-oxooctanoic acid with substituted aromatic amines. For example, a two-step protocol uses DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents in DMF, followed by fluorination with DAST (diethylaminosulfur trifluoride) at 0°C to introduce fluorine substituents . Optimization strategies include:

  • Reagent stoichiometry: A 1:1 molar ratio of carboxylic acid to amine minimizes side reactions.
  • Temperature control: Fluorination at 0°C reduces decomposition risks .
  • Purification: Flash chromatography (e.g., 10–80% EtOAc/hexanes) yields >80% purity. Typical yields range from 67% to 86% depending on substituents .

Q. How are NMR and mass spectrometry used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include aromatic protons (δ 7.45–7.17 ppm for substituted phenyl groups), ester carbonyls (δ ~170–174 ppm), and fluorine-induced splitting patterns in adjacent protons .
  • ESI-MS: Molecular ion peaks (e.g., [M+H]⁺ at m/z 322) confirm molecular weight. Isotopic patterns for chlorine (³⁵Cl/³⁷Cl) and fluorine (¹⁹F) aid structural validation .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks (H315/H319 hazards) .
  • Waste disposal: Halogenated byproducts require segregation and professional waste management to avoid environmental contamination .

Advanced Research Questions

Q. How can this compound be adapted for radiopharmaceutical applications?

Methodological Answer: The compound’s structure allows ¹⁸F-radiolabeling for PET imaging. A one-pot, two-step method substitutes tosylate precursors with [¹⁸F]-NBu₄F in acetonitrile at 90°C, achieving ~19% decay-corrected radiochemical yield. Key considerations:

  • Specific activity: Low abundance (~2.3 GBq/μmol) necessitates tumor-targeting validation due to high HDAC enzyme expression in cancer .
  • Purification: Reverse-phase HPLC ensures >99% radiochemical purity .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Methodological Answer: Discrepancies in yields (e.g., 67% vs. 86% for similar intermediates) arise from:

  • Substituent effects: Electron-withdrawing groups (e.g., fluorine) may slow coupling kinetics .
  • Scale differences: Milligram-scale reactions often underperform due to inefficient mixing or heat dissipation compared to gram-scale syntheses .
  • Resolution: Design of Experiments (DoE) can identify critical parameters (e.g., solvent polarity, catalyst loading) for reproducibility .

Q. How does the compound’s structure influence its role as an HDAC inhibitor?

Methodological Answer: The 8-oxooctanoate backbone mimics endogenous hydroxamic acid HDAC inhibitors. Modifications to the phenyl ring (e.g., chloro/fluoro substituents) enhance binding to Zn²⁺ in HDAC active sites. SAR studies show:

  • Fluorine positioning: 2-Fluorophenyl groups improve metabolic stability by reducing CYP450-mediated oxidation .
  • Chain length: An 8-carbon spacer optimizes enzyme-substrate distance, as seen in analogs like SAHA (vorinostat) .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

Methodological Answer:

  • HPLC-MS: High-resolution columns (e.g., Chromolith®) resolve co-eluting impurities like unreacted DAST or HOBt byproducts .
  • Detection limits: UV absorbance at 254 nm is insufficient for fluorinated intermediates; charged aerosol detection (CAD) improves sensitivity for non-chromophoric species .

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